

# A Head-to-Head Comparison of FPR2 Agonists: ACT-389949 vs. BMS-986235

Author: BenchChem Technical Support Team. Date: December 2025



A detailed analysis for researchers and drug development professionals in inflammation and cardiovascular disease.

The Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX), has emerged as a promising therapeutic target for a range of inflammatory and cardiovascular disorders. Its activation can initiate pro-resolving pathways, mitigating inflammation and promoting tissue repair. Two investigational small molecule agonists targeting FPR2, **ACT-389949** and BMS-986235, have progressed to clinical evaluation, exhibiting distinct pharmacological profiles. This guide provides a comprehensive head-to-head comparison of these two compounds, summarizing key experimental data and methodologies to inform further research and development.

## At a Glance: Key Differences



| Feature                                            | ACT-389949                                                         | BMS-986235                                                            |
|----------------------------------------------------|--------------------------------------------------------------------|-----------------------------------------------------------------------|
| Primary Therapeutic Area<br>(Preclinical/Clinical) | Inflammatory Disorders                                             | Heart Failure                                                         |
| Biased Agonism                                     | Balanced signaling, similar to endogenous peptides                 | Biased away from β-arrestin recruitment, favoring G-protein signaling |
| Receptor Internalization & Recycling               | Induces prolonged receptor internalization with delayed recycling  | Promotes receptor internalization with efficient recycling            |
| In Vivo Efficacy (Reported)                        | Lack of efficacy in a neutrophil recruitment model (LPS challenge) | Demonstrated cardioprotective effects in myocardial infarction models |
| Clinical Development Status                        | Discontinued for an inflammatory indication                        | Has undergone Phase 1<br>clinical trials                              |

## **Quantitative Data Summary**

The following tables summarize the available quantitative data for **ACT-389949** and BMS-986235, highlighting their distinct potencies and signaling properties.

**In Vitro Potency and Efficacy** 

| Parameter                          | ACT-389949                        | BMS-986235                        | Reference |
|------------------------------------|-----------------------------------|-----------------------------------|-----------|
| FPR2/ALX<br>Internalization (EC50) | 3 nM (in monocytes)               | Not explicitly reported           | [1]       |
| cAMP Inhibition<br>(EC50)          | 0.088 nM                          | 4.5 nM                            | [2]       |
| β-Arrestin Recruitment             | Greater efficacy                  | Lower efficacy                    | [2][3][4] |
| Gαi Activation                     | Similar efficacy to<br>BMS-986235 | Similar efficacy to<br>ACT-389949 | [2][3][4] |

## Pharmacokinetic Profile (Human Data)



| Parameter                            | ACT-389949 | BMS-986235    | Reference |
|--------------------------------------|------------|---------------|-----------|
| Time to Maximum Concentration (Tmax) | ~2 hours   | Not available | [5]       |
| Terminal Half-life<br>(t1/2)         | 29.3 hours | Not available | [5]       |

## **Signaling Pathways & Biased Agonism**

A critical differentiator between **ACT-389949** and BMS-986235 lies in their "biased agonism" at the FPR2 receptor. This refers to the ability of a ligand to preferentially activate one signaling pathway over another.

**ACT-389949** demonstrates a more balanced signaling profile, activating both G-protein-mediated and β-arrestin-mediated pathways. In contrast, BMS-986235 exhibits a bias away from β-arrestin recruitment, with a preference for G-protein-dependent signaling, including pathways associated with cAMP inhibition and pERK1/2 activation.[6] This difference in signaling bias is thought to underlie their distinct in vivo effects. The prolonged β-arrestin engagement by **ACT-389949** is associated with pronounced receptor internalization and desensitization, potentially limiting its therapeutic efficacy in chronic inflammatory conditions.[2] [3][4][7]







Click to download full resolution via product page

Differential signaling of ACT-389949 and BMS-986235.

# **Experimental Protocols**

# Lipopolysaccharide (LPS) Challenge Model (for ACT-389949)

This model was utilized to assess the anti-inflammatory potential of **ACT-389949** in healthy volunteers.

#### Methodology:

- Subject Enrollment: Healthy adult volunteers were enrolled in a randomized, double-blind, placebo-controlled study.
- Drug Administration: Subjects received either a single dose of ACT-389949 or a placebo.



- LPS Inhalation: A defined period after drug administration, subjects inhaled a nebulized solution of bacterial lipopolysaccharide (LPS) to induce a controlled inflammatory response in the lungs.
- Sputum Induction: Sputum samples were collected at specified time points post-LPS challenge.
- Analysis: The primary endpoint was the effect of ACT-389949 on neutrophil counts in the induced sputum. Cytokine levels in the sputum were also analyzed as secondary endpoints.

Outcome: In this model, **ACT-389949** did not demonstrate a significant effect on neutrophil recruitment at steady state, which was attributed to receptor desensitization.[5]



Click to download full resolution via product page

Workflow for the LPS challenge model.

## **Myocardial Infarction Model (for BMS-986235)**

This preclinical model was used to evaluate the cardioprotective effects of BMS-986235.

#### Methodology:

- Animal Model: The study utilized a rodent (mouse or rat) model of myocardial infarction (MI).
- Surgical Procedure: MI was induced by permanent ligation of the left anterior descending (LAD) coronary artery.
- Drug Administration: BMS-986235 or a vehicle control was administered to the animals, typically starting shortly after the MI procedure and continuing for a specified duration.
- Echocardiography: Cardiac function, including left ventricular ejection fraction and infarct wall thickness, was assessed using echocardiography at baseline and at the end of the treatment period.



Histological Analysis: At the end of the study, hearts were harvested for histological analysis
to assess infarct size and cardiac remodeling.

Outcome: Long-term dosing with BMS-986235 was shown to preserve infarct wall thickness and increase left ventricular ejection fraction in a rat model of MI, demonstrating its cardioprotective potential.[2][3][4]



Click to download full resolution via product page

Experimental workflow for the myocardial infarction model.

### Conclusion

**ACT-389949** and BMS-986235, while both potent FPR2 agonists, exhibit distinct pharmacological profiles that significantly impact their therapeutic potential. The balanced signaling of **ACT-389949**, coupled with strong β-arrestin recruitment, leads to receptor desensitization that may limit its efficacy in chronic inflammatory settings. Conversely, the biased agonism of BMS-986235, which favors G-protein signaling and promotes efficient



receptor recycling, appears to translate into sustained pro-resolving and cardioprotective effects in preclinical models. These findings underscore the importance of understanding the nuances of receptor signaling and biased agonism in the development of targeted GPCR therapeutics. Further research into the downstream consequences of these distinct signaling profiles will be crucial for optimizing the therapeutic application of FPR2 agonists.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Mechanisms of Desensitization Underlying the Differential Effects of Formyl Peptide Receptor 2 Agonists on Cardiac Structure–Function Post Myocardial Infarction PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Mechanisms of Desensitization Underlying the Differential Effects of Formyl Peptide Receptor 2 Agonists on Cardiac Structure-Function Post Myocardial Infarction -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biomarker-guided clinical development of the first-in-class anti-inflammatory FPR2/ALX agonist ACT-389949 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biased receptor signalling and intracellular trafficking profiles of structurally distinct formylpeptide receptor 2 agonists PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Head-to-Head Comparison of FPR2 Agonists: ACT-389949 vs. BMS-986235]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3046552#head-to-head-comparison-of-act-389949-and-bms-986235]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com